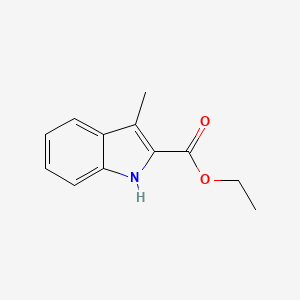

Ethyl 3-methyl-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXZSIVKVCSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942035 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-31-9, 26304-51-8 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Methylindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring a core indole scaffold, a structure of immense significance in medicinal chemistry and natural products. This molecule serves as a versatile building block and a key intermediate in the synthesis of a wide array of complex organic molecules. Its applications span the development of pharmaceuticals, particularly anti-cancer agents and drugs targeting neurological disorders, as well as the formulation of agrochemicals and fragrances.[1] This technical guide provides an in-depth overview of its chemical properties, synthetic protocols, and safety information, tailored for professionals in research and development.

General Information and Identifiers

The fundamental identifiers and structural information for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Methylindole-2-carboxylic acid ethyl ester | [1] |

| CAS Number | 26304-51-8 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| InChI | 1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | [2] |

| InChIKey | OZQXZSIVKVCSDF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)c1[nH]c2ccccc2c1C | [2] |

Physicochemical Properties

The physical and chemical properties of the compound are crucial for its handling, storage, and application in various reactions.

| Property | Value | Reference |

| Appearance | White solid; Light orange to yellow-green crystalline powder | [1] |

| Melting Point | 134 - 138 °C; 128-130 °C | [1] |

| Boiling Point | 195 °C @ 0.5 mmHg | [1] |

| Solubility | Good solubility in organic solvents | [1] |

| Stability | Stable under standard laboratory conditions | [1] |

| Storage | Store at room temperature | [1] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Technique | Data Summary | Reference |

| ¹H NMR | A proton NMR spectrum in CDCl₃ (400 MHz) has been reported.[3][4][5] Key expected signals include a singlet for the C3-methyl group, a quartet and a triplet for the ethyl ester group, aromatic protons, and a broad singlet for the indole N-H proton.[3] | [3][4][5] |

| ¹³C NMR | The ¹³C NMR spectrum has been documented. | [2] |

| HRMS | High-Resolution Mass Spectrometry (HRMS) data confirms the elemental composition. Calculated for C₁₂H₁₃NO₂: 203.0946; Found: 203.0955. | [1] |

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to the reactivity of its indole ring and ester functionality. It serves as a foundational scaffold for building more complex, biologically active molecules.

dot

Caption: Logical relationship of the compound's synthetic utility.

Key Reactions:

-

N-Alkylation: The indole nitrogen can be alkylated using a suitable base (e.g., potassium carbonate) and an alkyl halide in a polar aprotic solvent like DMF.[6][7]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH, or KOH) in an aqueous alcohol solution to yield the corresponding 3-methyl-1H-indole-2-carboxylic acid. This carboxylic acid is a common precursor for amide coupling reactions.

Experimental Protocols

Detailed methodologies are critical for reproducibility in a research setting. Below are representative protocols for the synthesis and a common transformation of the title compound.

Protocol 1: General Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. This protocol involves the acid-catalyzed reaction of a phenylhydrazine derivative with an appropriate ketone or aldehyde, in this case, ethyl 2-oxobutanoate.

Methodology:

-

Reaction Setup: To a solution of ethyl 2-oxobutanoate (1.1 equivalents) and an appropriate phenylhydrazine (1.0 equivalent) in anhydrous ethanol, add p-toluenesulfonic acid (TsOH) (2.8 equivalents).[9]

-

Cyclization: Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture. If a precipitate forms, it can be removed by filtration. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in a mixture of ethyl acetate and diethyl ether (1:1). Wash the organic solution sequentially with 10% aqueous sodium carbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to afford the pure this compound.[1][9]

dot

Caption: General workflow for the synthesis and purification process.

Protocol 2: Alkaline Hydrolysis to 3-methyl-1H-indole-2-carboxylic acid

This protocol describes the conversion of the ethyl ester to its corresponding carboxylic acid, a crucial step for further derivatization, such as amide bond formation.

Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a solvent mixture of tetrahydrofuran (THF), methanol, and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) (3.0 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by TLC.

-

Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to obtain the pure 3-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Safety and Handling

Understanding the safety profile is paramount for handling this chemical in a laboratory setting. The following information is based on available safety data.

| GHS Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed | [1] |

| Precautionary Codes | P301 + P312 + P330 | [1] |

| Hazard Class | Acute Toxicity 4 (Oral) | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Fire Safety: Keep away from open flames and sources of ignition. It is a combustible solid.

-

Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key precursor in various high-value applications. Its well-defined physicochemical properties, coupled with established synthetic and derivatization protocols, make it an invaluable tool for researchers in medicinal chemistry, agrochemistry, and materials science. Proper understanding and application of its chemical properties and safety protocols will continue to facilitate innovation in these fields.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Ethyl 3-Methylindole-2-carboxylate | C12H13NO2 | CID 593963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active indole derivatives. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.65 | br | - | 1H | N-H |

| 7.58 | m | - | 1H | Ar-H |

| 7.03 | m | - | 1H | Ar-H |

| 6.90 | m | - | 1H | Ar-H |

| 4.41 | q | 7.2 | 2H | -O-CH₂-CH₃ |

| 2.59 | s | - | 3H | Ar-CH₃ |

| 1.43 | t | 7.2 | 3H | -O-CH₂-CH₃ |

Note: NMR data can show slight variations depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~162 | C=O (Ester) |

| ~135 | C-7a |

| ~131 | C-2 |

| ~127 | C-3a |

| ~124 | C-5 |

| ~120 | C-6 |

| ~119 | C-4 |

| ~114 | C-3 |

| ~111 | C-7 |

| ~61 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~10 | Ar-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Specific FT-IR peak assignments for this compound are not widely published. However, the expected characteristic absorption bands based on its functional groups are as follows:

| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2980-2850 | C-H (Aliphatic) | Stretching |

| ~1700 | C=O (Ester) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

Mass Spectrometry (MS) Data

Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Expected [M]⁺ or [M+H]⁺: m/z 203 or 204

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization:

-

EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

ESI: A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or sodiated molecular ions.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Structural Elucidation.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the molecular structure with corresponding proton assignments. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: 1H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~8.7 (broad) | s (br) | - | 1H |

| H-4 | ~7.65 | d | ~8.0 | 1H |

| H-7 | ~7.35 | d | ~8.0 | 1H |

| H-5 | ~7.30 | t | ~7.6 | 1H |

| H-6 | ~7.15 | t | ~7.6 | 1H |

| -OCH2CH3 | 4.40 | q | 7.1 | 2H |

| 3-CH3 | 2.60 | s | - | 3H |

| -OCH2CH3 | 1.42 | t | 7.1 | 3H |

Note: The chemical shifts and coupling constants are estimated from the spectral image and may have slight variations.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum for a small organic molecule such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer.

2.2. NMR Data Acquisition

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's field is then locked onto the deuterium signal of the CDCl3 solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The integral for each signal is calculated to determine the relative number of protons.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with protons labeled corresponding to the assignments in the 1H NMR data table.

Caption: Molecular structure of this compound with proton labeling.

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate. Due to the limited availability of experimental spectral data in public databases, this guide utilizes a predicted ¹³C NMR spectrum, generated using advanced computational algorithms. This approach provides valuable insights into the molecular structure and electronic environment of the carbon atoms within the molecule. The predicted data is supplemented with a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted values are summarized in Table 1. These values are calculated based on a database of known chemical shifts and structural fragments, offering a reliable estimation of the experimental spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 163.2 |

| C-7a | 135.5 |

| C-2 | 131.6 |

| C-3a | 127.3 |

| C-5 | 122.9 |

| C-4 | 121.7 |

| C-6 | 120.3 |

| C-7 | 111.4 |

| C-3 | 111.1 |

| -OCH₂- | 60.5 |

| -OCH₂CH₃ | 14.5 |

| 3-CH₃ | 9.7 |

Disclaimer: The chemical shift values presented in this table are computationally predicted and may differ from experimentally determined values.

Structural Assignment and Predicted Chemical Shift Correlation

The following diagram illustrates the structure of this compound with each carbon atom numbered. The corresponding predicted ¹³C NMR chemical shifts are presented, providing a visual correlation between the molecular structure and the spectral data.

Caption: Molecular structure and predicted ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400-600 MHz spectrometer:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbon signals.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a novel or uncharacterized compound like this compound follows a logical progression from data acquisition to structural elucidation.

Caption: Workflow for ¹³C NMR spectral analysis.

This guide provides a foundational understanding of the ¹³C NMR characteristics of this compound based on predicted data. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality experimental data, which can then be used to validate and refine the computational predictions, ultimately leading to a definitive structural confirmation.

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 3-methyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its core physicochemical properties, predicted fragmentation patterns based on electron ionization mass spectrometry (EI-MS), a generalized experimental protocol for its analysis, and a perspective on its potential role in drug discovery workflows.

Core Compound Characteristics

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Exact Mass | 203.094629 g/mol |

| CAS Number | 26304-51-8 |

| InChI Key | OZQXZSIVKVCSDF-UHFFFAOYSA-N |

Predicted Electron Ionization Mass Spectrometry Data

The following table summarizes the major predicted mass-to-charge ratios (m/z) and their corresponding proposed fragment ions for this compound under electron ionization.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 203 | [M]⁺• | Molecular ion |

| 158 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester |

| 130 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ ion |

| 129 | [C₉H₇N]⁺ | Rearrangement and loss of the entire carboxylate group |

| 102 | [C₇H₄N]⁺ | Further fragmentation of the indole ring |

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source, based on standard practices for similar small organic molecules.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 20 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1000 amu/s

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern to confirm the structure and identify characteristic fragment ions.

Diagrams and Workflows

The following diagrams illustrate the experimental workflow for GC-MS analysis and the predicted fragmentation pathway of this compound.

Caption: A generalized workflow for the GC-MS analysis of organic compounds.

Caption: Predicted major fragmentation pathways for this compound.

Role in Drug Discovery

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] While the specific biological activity of this compound is not extensively documented, it serves as a valuable synthetic intermediate for the creation of more complex indole-based molecules. These derivatives are often explored for their potential as anticancer, antiviral, and antimicrobial agents. The workflow below illustrates the general role of such a compound in a drug discovery pipeline.

Caption: General workflow for the role of a synthetic intermediate in drug discovery.

References

Crystal Structure of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a detailed overview of the crystal structure of indole-2-carboxylates, with a specific focus on providing representative data and experimental protocols. Due to the absence of publicly available crystallographic data for Ethyl 3-methyl-1H-indole-2-carboxylate, this document presents a comprehensive analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate , as a surrogate. The methodologies for synthesis and crystal structure determination are detailed to enable researchers to apply these techniques to the title compound and its analogues.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a member of this family, and its structural elucidation is crucial for understanding its potential interactions with biological targets. X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. This guide outlines the necessary experimental procedures and presents the crystallographic data for a representative indole-2-carboxylate.

Synthesis of Indole-2-Carboxylates

A common and effective method for the synthesis of indole-2-carboxylates is the Japp-Klingemann reaction[1][2][3][4][5]. This reaction involves the coupling of an aryl diazonium salt with a β-ketoester to form a hydrazone, which then undergoes acid-catalyzed cyclization via the Fischer indole synthesis to yield the desired indole.

Representative Synthetic Protocol: Synthesis of Ethyl 1H-indole-2-carboxylate[6][7]

A modified procedure based on the work of Terent'ev et al. can be employed.

Materials:

-

Indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Absolute ethanol

-

Methanol

Procedure:

-

Dissolve Indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol) in thionyl chloride (19 ml) at 0°C.

-

Stir the solution for 1 hour at 0°C.

-

Remove the excess thionyl chloride by rotary evaporation.

-

To the resulting oil, add absolute ethanol (17 ml) at room temperature.

-

Stir the mixture overnight.

-

Collect the resulting beige solid by vacuum filtration.

-

Recrystallize the solid from methanol to yield pure Ethyl 1H-indole-2-carboxylate.

This protocol can be adapted for the synthesis of this compound by starting with 3-methyl-1H-indole-2-carboxylic acid.

Crystal Structure Determination

The determination of a crystal structure by X-ray diffraction involves a series of steps from crystal growth to data analysis and structure refinement.

Experimental Protocol for Crystal Structure Determination of Ethyl 1H-indole-2-carboxylate[6][7]

1. Crystallization:

-

X-ray quality crystals of Ethyl 1H-indole-2-carboxylate were obtained by slow evaporation from a methanol solution[6].

2. Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected, typically using Mo Kα radiation.

-

The data collection process involves ω scans to measure the intensities of a large number of reflections[6].

3. Structure Solution and Refinement:

-

The collected data is processed to yield a set of unique reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model[6].

Crystallographic Data for Ethyl 1H-indole-2-carboxylate

The following tables summarize the quantitative crystallographic data for Ethyl 1H-indole-2-carboxylate[6]. This data serves as a valuable reference for understanding the structural properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₁H₁₁NO₂ |

| Formula weight | 189.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.398(2) Å |

| b | 18.891(2) Å |

| c | 7.399(2) Å |

| α | 90° |

| β | 104.454(13)° |

| γ | 90° |

| Volume | 1001.2(4) ų |

| Z | 4 |

| Density (calculated) | 1.255 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 400 |

| Data collection | |

| Reflections collected | 5586 |

| Independent reflections | 1804 [R(int) = 0.025] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1804 / 0 / 129 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.096, wR2 = 0.144 |

| Largest diff. peak and hole | 0.28 and -0.16 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1 - C8 | 1.378(3) |

| N1 - C2 | 1.381(3) |

| C2 - C3 | 1.372(4) |

| C3 - C3A | 1.431(3) |

| C3A - C4 | 1.385(4) |

| C3A - C8A | 1.400(3) |

| C2 - C9 | 1.462(4) |

| C9 - O1 | 1.205(3) |

| C9 - O2 | 1.334(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C8 - N1 - C2 | 108.7(2) |

| C3 - C2 - N1 | 110.1(2) |

| C3 - C2 - C9 | 129.4(2) |

| N1 - C2 - C9 | 120.5(2) |

| C2 - C3 - C3A | 107.4(2) |

| C4 - C3A - C8A | 118.0(2) |

| C4 - C3A - C3 | 134.8(2) |

| C8A - C3A - C3 | 107.2(2) |

Molecular and Crystal Packing

In the crystal structure of Ethyl 1H-indole-2-carboxylate, the molecule is nearly planar. The crystal packing is characterized by the formation of hydrogen-bonded dimers. Specifically, the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of a neighboring molecule, creating centrosymmetric R²₂(10) ring motifs. This arrangement leads to a herringbone packing pattern in the crystal lattice[6][7].

Relevance for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development professionals.

-

Structure-Based Drug Design: The precise coordinates of each atom can be used to model the binding of the molecule to a target protein, facilitating the design of more potent and selective inhibitors.

-

Pharmacophore Modeling: Understanding the key intermolecular interactions, such as the hydrogen bonding observed in the crystal packing, helps in developing pharmacophore models for this class of compounds.

-

Polymorphism Screening: The crystallization protocol is a starting point for polymorph screening, which is essential for ensuring the stability and bioavailability of a drug substance.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive overview of the synthesis and crystallographic analysis of a closely related and representative compound, Ethyl 1H-indole-2-carboxylate. The detailed experimental protocols and tabulated quantitative data offer a robust framework for researchers in the field of medicinal chemistry and drug development to pursue the synthesis and structural elucidation of this and other indole derivatives. The provided visualizations of the experimental workflow and molecular packing relationships further aid in the understanding of the chemical and physical properties of this important class of molecules.

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Japp klingemann reaction | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate experimental conditions for its handling and derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Light orange to yellow to green crystalline powder | [2] |

| Melting Point | 134 - 138 °C | [2] |

| Boiling Point | 195 °C at 0.5 mmHg | [2] |

| Solubility | Good solubility in organic solvents. | [2] |

| pKa (predicted for a similar compound) | ~14.09 ± 0.10 (for ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any chemical entity. The following sections detail the standard experimental methodologies for measuring the key parameters of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, such as a Stuart melting-point apparatus or a digital instrument like the DigiMelt, is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A micro-distillation or reflux setup is used. This typically includes a small round-bottom flask, a condenser, a thermometer, and a heating mantle or oil bath.

-

Procedure (Micro-distillation):

-

A small volume (e.g., 1-2 mL) of this compound is placed in the distillation flask along with a boiling chip.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The liquid is heated gently until it boils and the vapor condenses on the thermometer bulb.

-

The temperature at which the liquid is actively boiling and the condensate is dripping from the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

-

Procedure (Reflux):

-

The compound is placed in a test tube or small flask fitted with a condenser.

-

The liquid is heated to a gentle boil (reflux).

-

A thermometer is positioned in the vapor above the boiling liquid.

-

The stable temperature recorded is the boiling point.

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity are selected (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 0.1 mL) is added.

-

The mixture is vortexed or agitated at a constant temperature.

-

Visual observation is used to determine if the solid has dissolved completely.

-

If the solid dissolves, more solute is added incrementally until saturation is reached. If it does not dissolve, more solvent is added.

-

Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

-

Spectral Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling constants (J) are analyzed to confirm the molecular structure.

Biological Context and Visualizations

This compound and its derivatives have been investigated for their potential biological activities, notably as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and in the development of anti-trypanosomal agents.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[3] Its dysregulation has been implicated in several diseases, making it an attractive drug target. The following diagram illustrates a simplified overview of the GSK-3β signaling pathway.

Caption: Simplified GSK-3β signaling pathway and the potential point of intervention.

Proposed Mechanism of Action for Anti-Trypanosomal Drugs

Derivatives of indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of action for many trypanocidal drugs involves the generation of reactive oxygen species (ROS) that are detrimental to the parasite.[2]

Caption: Proposed mechanism of action for nitroheterocyclic anti-trypanosomal drugs.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound derivatives against a target enzyme like GSK-3β, a standard in vitro enzyme inhibition assay is performed. The following diagram outlines a typical workflow for such an experiment.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers and scientists working with this compound in the fields of organic synthesis, medicinal chemistry, and drug development. The visualizations of the GSK-3β signaling pathway and a proposed mechanism for anti-trypanosomal activity offer a biological context for the application of derivatives of this indole scaffold. The outlined experimental workflow for enzyme inhibition assays provides a practical guide for evaluating the biological activity of newly synthesized compounds. This comprehensive information will aid in the rational design and development of novel therapeutic agents based on the this compound core structure.

References

A Deep Dive into the Theoretical and Experimental Landscape of Ethyl Indole-2-Carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, ethyl indole-2-carboxylate and its derivatives have garnered significant attention as promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and mechanistic insights into this important class of molecules. By integrating computational data with experimental findings, we aim to offer a valuable resource for professionals engaged in the discovery and development of indole-based drugs.

Theoretical Framework: Unraveling Molecular Properties through Computational Chemistry

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of ethyl indole-2-carboxylate derivatives. These theoretical insights are crucial for predicting molecular behavior, interpreting experimental data, and guiding the design of new compounds with enhanced biological activity.

One of the foundational theoretical studies on the parent molecule, ethyl indole-2-carboxylate, utilized the B3LYP/6-311++G(d,p) basis set to determine its optimized geometric parameters, vibrational frequencies, and electronic properties.[1] Such studies provide a wealth of quantitative data that can be compared with experimental results and used as a benchmark for analyzing substituted derivatives.

Molecular Geometry and Structural Parameters

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. For ethyl indole-2-carboxylate, the fusion of the benzene and pyrrole rings, along with the substitution of the ethyl carboxylate group, leads to distinct geometric features. For instance, the C2-C10 bond length is notably longer due to the electron-withdrawing nature of the carboxylic group.[1] These calculated parameters can be correlated with experimental data from X-ray crystallography to validate the computational model.

Table 1: Selected Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for Ethyl Indole-2-Carboxylate

| Parameter | Calculated (B3LYP/6-311++G(d,p))[1] |

| Bond Lengths (Å) | |

| C2-C10 | 1.465 |

| C10=O11 | 1.216 |

| C4-C9 | 1.426 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 109.29 |

| N1-C2-C10 | 118.38 |

| C3-C2-C10 | 132.33 |

Note: This table presents a selection of key parameters. Comprehensive data can be found in the cited literature.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into charge delocalization and intramolecular interactions, further explaining the stability and reactivity of the molecule.[1]

Table 2: Calculated Electronic Properties of Ethyl Indole-2-Carboxylate and a Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethyl Indole-2-Carboxylate[1] | -6.03 | -1.13 | 4.90 |

| Ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate | Data not available | Data not available | Data not available |

Note: The inclusion of substituents on the indole ring, such as chloro and phenyl groups, is expected to modulate these electronic properties, which can be a key strategy in drug design.

Experimental Protocols: Synthesis, Characterization, and Biological Evaluation

The synthesis and experimental evaluation of ethyl indole-2-carboxylate derivatives are essential for validating theoretical predictions and determining their therapeutic potential. This section outlines the key experimental methodologies.

Synthesis of Ethyl Indole-2-Carboxylate Derivatives

A common route for the synthesis of the parent compound, ethyl 1H-indole-2-carboxylate, involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride, followed by the addition of ethanol.

Protocol 2.1.1: Synthesis of Ethyl 1H-indole-2-carboxylate

-

Dissolve 1H-indole-2-carboxylic acid (3.1 mmol) in thionyl chloride (19 ml) at 0 °C.

-

Stir the solution for 1 hour.

-

Remove the excess thionyl chloride via rotary evaporation.

-

To the resulting oil, add absolute ethanol (17 ml) at room temperature.

-

Stir the solution overnight.

-

Filter the resulting solution to yield ethyl 1H-indole-2-carboxylate as a solid.

-

Recrystallize the product from methanol to obtain X-ray quality crystals.

Derivatives can be synthesized through various methods, including N-alkylation.

Protocol 2.1.2: N-Alkylation of Ethyl Indole-2-carboxylate

-

Dissolve ethyl indol-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (10 mL).

-

Stir the solution at 20 °C for 30 minutes.

-

Add the desired alkylating agent (e.g., allyl bromide, 1.1 mmol).

-

Continue stirring for 2-8 hours, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques to confirm their structure.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing their vibrational frequencies.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure and connectivity of atoms in the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 2.3.1: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the ethyl indole-2-carboxylate derivatives and incubate for another 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 3: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast) | 6.10 ± 0.4 |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast) | 6.49 ± 0.3 |

Note: The data presented here is for indole-2-carboxamide derivatives, which are structurally related to ethyl indole-2-carboxylates and highlight the potential of the indole-2-carboxylate scaffold.

Visualizing Workflows and Signaling Pathways

Diagrams are powerful tools for representing complex relationships and processes. The following visualizations, created using the DOT language, illustrate a typical workflow for the study of ethyl indole-2-carboxylate derivatives and a key signaling pathway implicated in their anticancer activity.

Anticancer Mechanism: The PI3K/Akt/mTOR Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Conclusion

The theoretical and experimental investigation of ethyl indole-2-carboxylate derivatives continues to be a vibrant area of research with significant implications for drug discovery. Computational methods provide invaluable insights into the molecular properties that govern biological activity, enabling a more rational approach to drug design. When coupled with robust experimental validation, these theoretical studies can accelerate the identification and optimization of lead compounds. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers in this field, facilitating further exploration of this versatile chemical scaffold and its potential to yield novel therapeutics. As our understanding of the complex signaling networks in diseases like cancer deepens, the targeted design of indole derivatives based on sound theoretical and experimental principles will undoubtedly play a crucial role in the development of next-generation medicines.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-2-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and electronic properties have made it a versatile building block for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of indole-2-carboxylates, detailing the seminal synthetic methodologies, key milestones in their biological evaluation, and their evolution into a privileged structure in modern drug design.

Historical Perspective: The Dawn of Indole-2-Carboxylate Synthesis

The journey into the world of indole-2-carboxylates is intrinsically linked to the broader history of indole chemistry. The initial impetus for the synthesis of this scaffold was not driven by a preconceived biological application but rather by the fundamental pursuit of chemical synthesis and the exploration of new molecular architectures. Three classical named reactions laid the groundwork for the preparation of indole-2-carboxylates: the Reissert, Fischer, and Madelung syntheses.

The Reissert Indole Synthesis

One of the earliest and most reliable methods for the synthesis of indole-2-carboxylic acids and their esters is the Reissert indole synthesis. First reported by Arnold Reissert, this method involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[1][2] This reaction provided a direct and efficient route to the indole-2-carboxylate core.

The following procedure is adapted from Organic Syntheses, a testament to its reliability and historical significance.[3]

Step A: Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

In a 5-liter three-necked flask equipped with a mercury-sealed stirrer, a dropping funnel, and a condenser, a solution of potassium ethoxide is prepared.

-

A slow stream of dry nitrogen is passed through the flask, and a mixture of 250 ml of commercial absolute ethanol and 200 ml of anhydrous ether is added.

-

When all the potassium has dissolved, the nitrogen flow is stopped, and the solution is allowed to cool to room temperature.

-

2.5 liters of anhydrous ether is added, followed by the addition of 146 g (1.00 mole) of diethyl oxalate with stirring.

-

After 10 minutes, 137 g (1.00 mole) of o-nitrotoluene is added. The mixture is stirred and refluxed on a steam bath for 10-12 hours, during which the potassium salt of ethyl o-nitrophenylpyruvate precipitates as a voluminous yellow-orange solid.

-

The mixture is cooled to room temperature, and the salt is collected by filtration, washed with anhydrous ether, and dried. The yield is 210-220 g (76-80%).

Step B: Ethyl Indole-2-carboxylate

-

Thirty grams (0.109 mole) of the potassium salt is placed in a 400-ml hydrogenation bottle and dissolved in 200 ml of glacial acetic acid.

-

0.20 g of platinum catalyst is added, and the bottle is placed in a Parr low-pressure hydrogenation apparatus.

-

The system is flushed several times with hydrogen, and with an initial pressure of about 30 p.s.i., the bottle is shaken until hydrogen uptake ceases (approximately 1-2 hours).

-

The catalyst is removed by filtration and washed with glacial acetic acid.

-

The filtrate is placed in a 4-liter beaker, and 3 liters of water is added slowly with stirring.

-

Ethyl indole-2-carboxylate precipitates as a yellow solid. It is separated by filtration, washed with water, and dried over calcium chloride. The yield is 11.3-11.7 g (41-44% based on o-nitrotoluene). The product can be recrystallized from a mixture of methylene chloride and light petroleum ether to yield white needles with a melting point of 122.5-124°C.[3]

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis is another cornerstone in indole chemistry.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[2] To synthesize indole-2-carboxylates using this method, pyruvic acid or its esters are used as the carbonyl component. For instance, the reaction of phenylhydrazine with ethyl pyruvate yields the corresponding phenylhydrazone, which upon treatment with an acid catalyst, cyclizes to form ethyl indole-2-carboxylate.[5]

The Madelung Synthesis

Reported by Walter Madelung in 1912, the Madelung synthesis provides an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[6][7] While not as commonly used for the direct synthesis of simple indole-2-carboxylates as the Reissert and Fischer methods, variations of the Madelung synthesis can be employed to produce substituted indole-2-carboxylate derivatives.

Physicochemical Properties of Indole-2-Carboxylates

The physicochemical properties of indole-2-carboxylates are crucial for their behavior in biological systems and for their development as drug candidates. These properties can be modulated by the nature and position of substituents on the indole ring.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 202-206[8] | 2.31[9] |

| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122.5-124[3] | - |

| Ethyl 5-nitro-1H-indole-2-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | - | - |

| Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate | C₁₈H₁₈N₂O₃ | 310.35 | 130.3–134.7[10] | - |

| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | C₁₈H₁₈N₂O₃ | 310.35 | 128.4–131.1[10] | - |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | C₁₇H₁₅ClN₂O₂ | 314.77 | 141.2–143.4[10] | - |

The Emergence of Biological Activity: Indole-2-Carboxylates in Drug Discovery

The true potential of the indole-2-carboxylate scaffold was realized with the discovery of its diverse biological activities. Over the decades, derivatives of indole-2-carboxylic acid have been identified as potent modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant breakthrough in the application of indole-2-carboxylates was their identification as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[10][11][12] The carboxylate group at the C2 position was found to be crucial for chelating the magnesium ions in the active site of the enzyme, thereby inhibiting its strand transfer activity.[10][11] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors.

| Compound | R¹ | R² | R³ | IC₅₀ (µM)[10] |

| 1 | H | H | H | 32.37 |

| 17a | H | H | 4-fluorophenyl | 3.11 |

| 16h | C₂H₅ | H | 4-(trifluoromethyl)benzyl | 8.68 |

| 16i | C₂H₅ | H | 4-chlorobenzyl | 14.65 |

| 16j | C₂H₅ | H | 2,4-dichlorobenzyl | 9.67 |

| 20a | H | 3-(((4-(trifluoromethyl)benzyl)oxy)methyl) | 6-((4-fluorophenyl)amino) | 0.13 |

Note: The table presents a selection of compounds to illustrate SAR trends. For full structures, please refer to the cited literature.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 7. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 9. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Fischer indole synthesis, a reliable method for the preparation of indole derivatives.

Overview

The synthesis of this compound is achieved through a two-step process:

-

Japp-Klingemann Reaction: Formation of the key intermediate, ethyl pyruvate phenylhydrazone, from the reaction of phenylhydrazine with ethyl 2-methylacetoacetate.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the intermediate to yield the final product.

This method is advantageous due to the ready availability of starting materials and generally good yields.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | Solid | |

| CAS Number | 26304-51-8 |

Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR | A reference spectrum is available, though full access may require a subscription. | [1] |

| Mass Spectrometry | Exact Mass: 203.094629 g/mol | [1] |

Note: Detailed ¹H NMR, IR, and complete ¹³C NMR data from open sources are still being compiled for a comprehensive spectral analysis.

Experimental Protocols

Part 1: Synthesis of Ethyl Pyruvate Phenylhydrazone (Japp-Klingemann Reaction)

This procedure outlines the formation of the hydrazone intermediate.

Materials:

-

Phenylhydrazine

-

Ethyl 2-methylacetoacetate

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine in ethanol.

-

Add an equimolar amount of ethyl 2-methylacetoacetate to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, ethyl pyruvate phenylhydrazone, may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound (Fischer Indole Synthesis)

This protocol describes the cyclization of the hydrazone intermediate to the final indole product. A common and effective catalyst for this reaction is a mixture of polyphosphoric acid (PPA) and phosphoric acid[2].

Materials:

-

Ethyl pyruvate phenylhydrazone (from Part 1)

-

Polyphosphoric acid (PPA)

-

Phosphoric acid

-

Ice-water mixture

Procedure:

-

In a reaction vessel, prepare a mixture of polyphosphoric acid and phosphoric acid.

-

Heat the acid mixture with stirring to a temperature between 50-110 °C[2].

-

Carefully add the ethyl pyruvate phenylhydrazone in portions to the hot acid mixture, maintaining the temperature in the range of 70-120 °C[2].

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for 10-40 minutes[2].

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture and pour it into a beaker containing an ice-water mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash it with water.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Caption: Overall synthesis scheme for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores the importance of efficient synthetic routes to substituted indoles. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole ring system.[2][3] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

This application note provides a detailed protocol for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry. The procedure is based on the classic Fischer indole synthesis, reacting phenylhydrazine with ethyl 2-methyl-3-oxobutanoate.

Reaction Scheme & Mechanism

The overall reaction involves the condensation of phenylhydrazine with ethyl 2-methyl-3-oxobutanoate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization to yield the target indole.

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:[2][4]

-

Hydrazone Formation: Phenylhydrazine and the β-keto ester condense to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.

-

[5][5]-Sigmatropic Rearrangement: A concerted, pericyclic[5][5]-sigmatropic rearrangement occurs, forming a new carbon-carbon bond and breaking the N-N bond. This step temporarily disrupts the aromaticity of the phenyl ring.

-

Rearomatization: A proton transfer restores the aromaticity of the six-membered ring.

-

Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring. Subsequent elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring.

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol

This protocol describes a one-pot synthesis where the intermediate hydrazone is formed in situ and cyclized without isolation.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Phenylhydrazine | Reagent Grade, ≥97% | (Typical) |

| Ethyl 2-methyl-3-oxobutanoate | Synthesis Grade, 98% | (Typical) |

| Glacial Acetic Acid | ACS Grade | (Typical) |

| Ethanol (200 Proof) | ACS Grade | (Typical) |

| Ethyl Acetate | HPLC Grade | (Typical) |

| Hexanes | HPLC Grade | (Typical) |

| Saturated Sodium Bicarbonate Solution | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate | Reagent Grade | (Typical) |

| Round-bottom flask, reflux condenser | N/A | N/A |

| Magnetic stirrer, heating mantle | N/A | N/A |

| Rotary evaporator | N/A | N/A |

Stoichiometry and Physicochemical Data

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| Phenylhydrazine | 108.14 | 10.0 | 1.0 | 1.08 g |

| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 10.0 | 1.0 | 1.44 g |

| Glacial Acetic Acid | 60.05 | - | - | 20 mL |

| Product (Theoretical) | 203.24 | 10.0 | - | 2.03 g |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

-

Addition of Reactants: Add phenylhydrazine (1.08 g, 10.0 mmol) to the stirring acetic acid. Once dissolved, add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10.0 mmol) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution slowly into a beaker containing 100 mL of ice-cold water with stirring.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford this compound as a solid.

Data Presentation

Expected Product Characterization

| Parameter | Data |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molar Mass | 203.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | High yields (typically >80%) can be expected based on analogous syntheses.[6] |

| ¹H NMR (CDCl₃) | Signals expected around: δ 8.2 (br s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 2.6 (s, 3H, C₃-CH₃), 1.4 (t, 3H, OCH₂CH₃).[6] |

| ¹³C NMR | Key chemical shifts expected at: δ 162.4 (C=O), 135.9 (C₇ₐ), 127.8 (C₂), 125.5 (C₃ₐ), 124.1 (C₄), 120.7 (C₅), 120.0 (C₆), 111.7 (C₇), 110.0 (C₃), 60.7 (OCH₂), 14.5 (CH₃), 10.2 (C₃-CH₃).[7][8] |

Experimental Workflow

Caption: Experimental workflow for indole synthesis.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The neutralization step with sodium bicarbonate produces CO₂ gas. Perform this addition slowly and carefully to avoid excessive foaming.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]